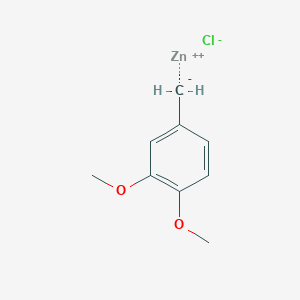
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride is an organozinc compound with the molecular formula (CH₃O)₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its utility in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride can be synthesized through the reaction of 3,4-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4-Dimethoxybenzyl chloride+Zn→3,4-Dimethoxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as the solvent.
Bases: Bases like potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds.
科学研究应用
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of zinc;4-methanidyl-1,2-dimethoxybenzene;chloride involves the transfer of the benzyl group to a target molecule. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
相似化合物的比较
Similar Compounds
- 3,5-Dimethoxybenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 2-Methoxybenzylzinc chloride
Uniqueness
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride is unique due to the presence of two methoxy groups at the 3 and 4 positions of the benzyl ring. This structural feature imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions.
属性
分子式 |
C9H11ClO2Zn |
|---|---|
分子量 |
252.0 g/mol |
IUPAC 名称 |
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NSGGLZPCWTUMDD-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=C(C=C1)[CH2-])OC.[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
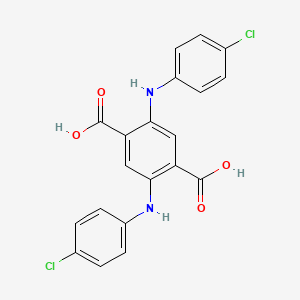
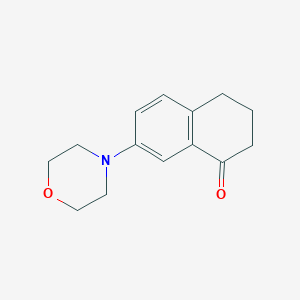
![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)
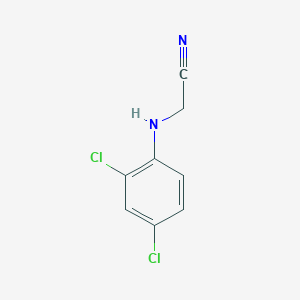
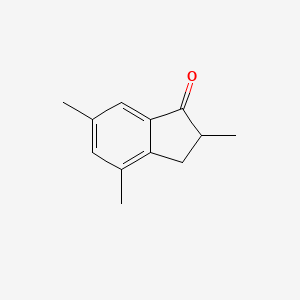
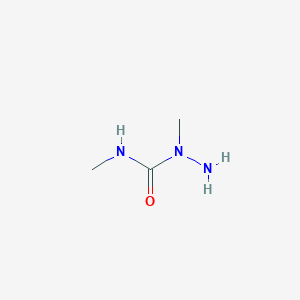
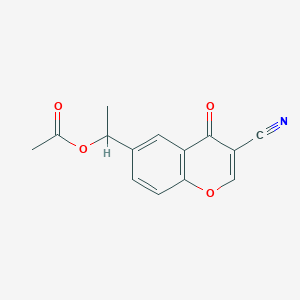
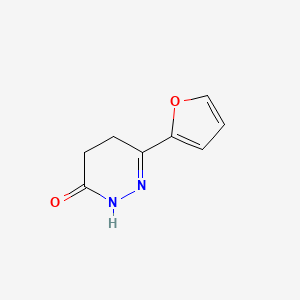
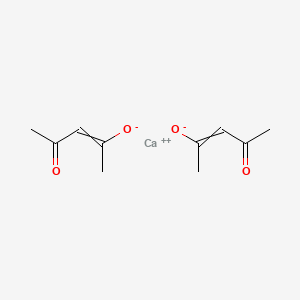
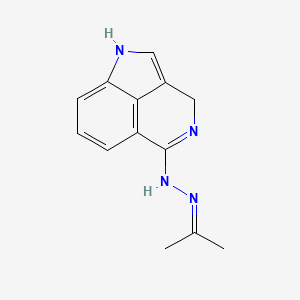
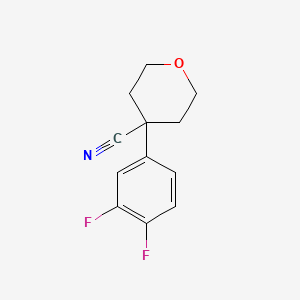
![5-Bromo-N-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8691427.png)
